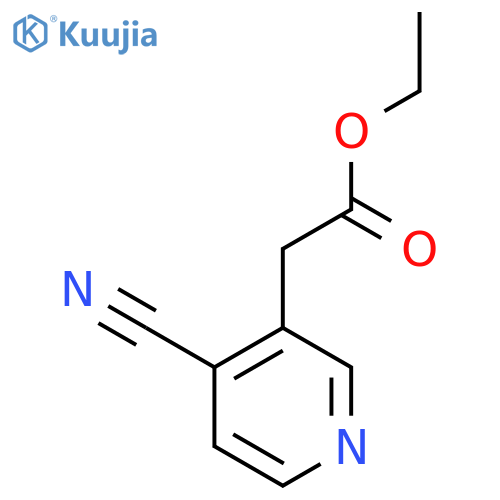Cas no 3423-46-9 (Ethyl 2-(4-cyanopyridin-3-YL)acetate)

3423-46-9 structure
商品名:Ethyl 2-(4-cyanopyridin-3-YL)acetate
Ethyl 2-(4-cyanopyridin-3-YL)acetate 化学的及び物理的性質
名前と識別子
-
- ethyl 2-(4-cyanopyridin-3-yl)acetate
- (4-cyano-pyridin-3-yl)-acetic acid ethyl ester
- QAFKIQCCQUDSGH-UHFFFAOYSA-N
- 4-Cyanopyridine-3-acetic acid ethyl ester
- AKOS027252842
- SB53769
- DB-342687
- 3423-46-9
- ETHYL2-(4-CYANOPYRIDIN-3-YL)ACETATE
- SCHEMBL15467694
- Ethyl 2-(4-cyanopyridin-3-YL)acetate
-
- MDL: MFCD24848431
- インチ: 1S/C10H10N2O2/c1-2-14-10(13)5-9-7-12-4-3-8(9)6-11/h3-4,7H,2,5H2,1H3
- InChIKey: QAFKIQCCQUDSGH-UHFFFAOYSA-N
- ほほえんだ: O(CC)C(CC1C=NC=CC=1C#N)=O
計算された属性
- せいみつぶんしりょう: 190.074227566g/mol
- どういたいしつりょう: 190.074227566g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 4
- 重原子数: 14
- 回転可能化学結合数: 4
- 複雑さ: 244
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 0.7
- トポロジー分子極性表面積: 63
Ethyl 2-(4-cyanopyridin-3-YL)acetate 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Alichem | A029203773-250mg |
Ethyl 2-(4-cyanopyridin-3-yl)acetate |
3423-46-9 | 95% | 250mg |
$723.98 | 2023-09-02 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1733818-250mg |
Ethyl 2-(4-cyanopyridin-3-yl)acetate |
3423-46-9 | 98% | 250mg |
¥4759.00 | 2024-05-18 | |
| Chemenu | CM321553-1g |
Ethyl 2-(4-cyanopyridin-3-yl)acetate |
3423-46-9 | 95% | 1g |
$748 | 2022-06-11 | |
| Alichem | A029203773-1g |
Ethyl 2-(4-cyanopyridin-3-yl)acetate |
3423-46-9 | 95% | 1g |
$1656.76 | 2023-09-02 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1733818-1g |
Ethyl 2-(4-cyanopyridin-3-yl)acetate |
3423-46-9 | 98% | 1g |
¥11896.00 | 2024-05-18 | |
| Crysdot LLC | CD11140110-1g |
Ethyl 2-(4-cyanopyridin-3-yl)acetate |
3423-46-9 | 95+% | 1g |
$792 | 2024-07-17 | |
| Chemenu | CM321553-1g |
Ethyl 2-(4-cyanopyridin-3-yl)acetate |
3423-46-9 | 95% | 1g |
$748 | 2021-08-18 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1733818-100mg |
Ethyl 2-(4-cyanopyridin-3-yl)acetate |
3423-46-9 | 98% | 100mg |
¥2846.00 | 2024-05-18 |
Ethyl 2-(4-cyanopyridin-3-YL)acetate 関連文献
-
N. Nakagawa,E. J. Derrah,M. Schelwies,F. Rominger,O. Trapp Dalton Trans., 2016,45, 6856-6865
-
Makoto Tadokoro,Chihiro Iida,Yuriko Shimazaki,Kyosuke Isoda,You Suzuki,Tomoaki Sugaya,Yoshihide Kumagai,Motohiro Mizuno RSC Adv., 2012,2, 12101-12104
-
Fred van Rantwijk,Francesco Secundo,Roger A. Sheldon Green Chem., 2006,8, 282-286
-
Fumihiko Ohno,Takayuki Kawashima,Renji Okazaki Chem. Commun., 2001, 463-464
3423-46-9 (Ethyl 2-(4-cyanopyridin-3-YL)acetate) 関連製品
- 2172270-62-9((2-chloro-3,4-dimethoxyphenyl)methanesulfonyl fluoride)
- 2476465-11-7(5-Thiazolecarboxylic acid, 2-[3-(ethoxycarbonyl)-4-(2-methylpropoxy)phenyl]-4-methyl-)
- 2201540-39-6(N-[3-[4-(4-Fluoro-2-methylphenyl)piperidin-1-yl]-3-oxopropyl]prop-2-enamide)
- 2227668-49-5(5-(3S)-3-hydroxybutylthiophene-3-carbonitrile)
- 1788845-53-3(1,6-Dihydro-1-methyl-6-oxo-N-[1-(2-pyridinyl)-3-pyrrolidinyl]-3-pyridazinecarboxamide)
- 4770-00-7(3-cyano-4-nitroindole)
- 1432681-40-7(3-Methylimidazolidin-4-one hydrochloride)
- 1361651-17-3(3-Chloro-4-(2,6-dichlorophenyl)-2-hydroxypyridine)
- 2228333-51-3(2-fluoro-2-3-nitro-5-(trifluoromethyl)phenylethan-1-amine)
- 866150-84-7(1-Benzyl-N-(2,4-dinitrophenyl)piperidin-4-amine)
推奨される供給者
Enjia Trading Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Handan Zechi Trading Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
Shanghai Aoguang Biotechnology Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

pengshengyue
ゴールドメンバー
中国のサプライヤー
大量

Hubei Cuiyuan Biotechnology Co.,Ltd
ゴールドメンバー
中国のサプライヤー
試薬
